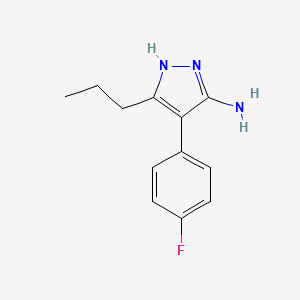
4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in scientific research. This compound is a member of the pyrazole family and has been studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. The compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, the compound has been found to inhibit the activity of certain kinases that are involved in cancer cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine have been studied extensively. The compound has been shown to reduce inflammation and pain in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. The compound has been shown to have a low toxicity profile and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine in lab experiments include its ability to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. The compound has also been shown to have low toxicity and is well-tolerated in animal models. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential to interact with other compounds in the experimental system.
Orientations Futures
There are several future directions for research on 4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Development of more efficient synthesis methods to produce the compound in larger quantities.
3. In vivo studies to determine the efficacy of the compound in treating inflammation and cancer.
4. Studies to determine the potential of the compound as a drug candidate for the treatment of various diseases.
5. Investigation of the potential of the compound to interact with other compounds in the experimental system.
Conclusion
In conclusion, 4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in scientific research. The compound has been studied for its potential therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer properties. The compound has a low toxicity profile and is well-tolerated in animal models. Future research on this compound may lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine involves the reaction of 4-fluorobenzaldehyde with propyl hydrazine in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-2-3-10-11(12(14)16-15-10)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H3,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJDVZQXJVBMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1)N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

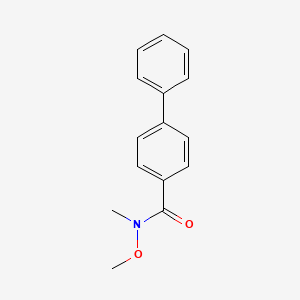
![[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2650642.png)
![2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2650644.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
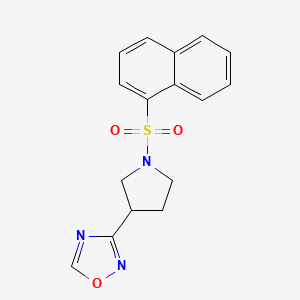
![N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2650649.png)

![8-(4-Bromophenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-d ione](/img/structure/B2650653.png)
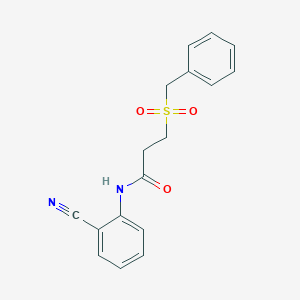
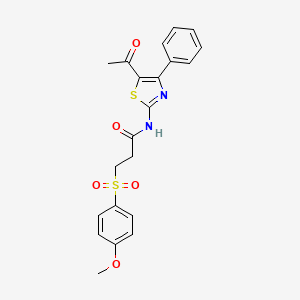
![6-chloro-N-{1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide](/img/structure/B2650657.png)
![7-chloro-N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2650658.png)
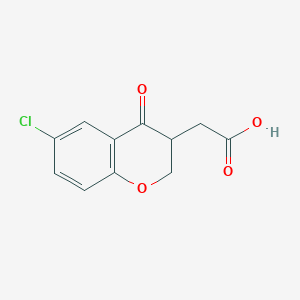
![3,4,5-Trimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2650661.png)